DNA topoisomerase II inhibitor 1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

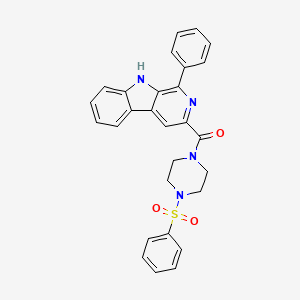

Molecular Formula |

C28H24N4O3S |

|---|---|

Molecular Weight |

496.6 g/mol |

IUPAC Name |

[4-(benzenesulfonyl)piperazin-1-yl]-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)methanone |

InChI |

InChI=1S/C28H24N4O3S/c33-28(31-15-17-32(18-16-31)36(34,35)21-11-5-2-6-12-21)25-19-23-22-13-7-8-14-24(22)29-27(23)26(30-25)20-9-3-1-4-10-20/h1-14,19,29H,15-18H2 |

InChI Key |

KYJLNQLOFWJHOQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C(=O)C2=NC(=C3C(=C2)C4=CC=CC=C4N3)C5=CC=CC=C5)S(=O)(=O)C6=CC=CC=C6 |

Origin of Product |

United States |

Foundational & Exploratory

Etoposide's Mechanism of Action in Cancer Cells: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Etoposide, a semi-synthetic derivative of podophyllotoxin, is a widely used chemotherapeutic agent in the treatment of various cancers, including small cell lung cancer and testicular cancer.[1] Its primary mechanism of action involves the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair.[2] This guide provides a detailed technical overview of the molecular mechanisms through which etoposide exerts its cytotoxic effects on cancer cells, supported by quantitative data, experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism: Topoisomerase II Inhibition and DNA Damage

Etoposide's primary molecular target is topoisomerase II (Topo II), an enzyme that plays a crucial role in managing DNA topology during replication, transcription, and chromosome segregation.[2] Topo II functions by creating transient double-strand breaks (DSBs) in the DNA, allowing for the passage of another DNA strand to resolve supercoils and tangles, followed by the re-ligation of the broken strands.[2]

Etoposide acts as a Topo II "poison" by stabilizing the covalent intermediate complex formed between Topo II and the cleaved DNA.[3] This stabilization prevents the re-ligation step of the enzyme's catalytic cycle, leading to the accumulation of protein-linked DNA double-strand breaks.[2][3] These persistent DNA lesions are highly cytotoxic and trigger a cascade of cellular responses.

Cellular Consequences of Etoposide-Induced DNA Damage

The accumulation of DNA double-strand breaks initiates a robust DNA Damage Response (DDR), which ultimately determines the fate of the cancer cell. The primary outcomes are cell cycle arrest and apoptosis.

Cell Cycle Arrest

Upon detection of DNA damage, the cell cycle is arrested, primarily at the G2/M phase, to prevent the propagation of damaged DNA to daughter cells.[4][5] This arrest is mediated by a complex signaling network.

The DDR is initiated by sensor kinases, primarily Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).[6][7] Following etoposide-induced DSBs, ATM is activated through autophosphorylation and subsequently phosphorylates a multitude of downstream substrates, including the checkpoint kinase Chk2 and the tumor suppressor protein p53.[6][8] Activated Chk2 and p53 contribute to the G2/M arrest by inhibiting the activity of the cyclin B-Cdc2 complex, which is essential for mitotic entry. Specifically, p53 can induce the expression of p21, a potent inhibitor of cyclin-dependent kinases.

Apoptosis Induction

If the DNA damage is extensive and cannot be repaired, the cell undergoes programmed cell death, or apoptosis. Etoposide can induce apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

The intrinsic pathway is the primary route for etoposide-induced apoptosis. DNA damage activates p53, which can transcriptionally upregulate pro-apoptotic members of the Bcl-2 family, such as Bax and PUMA.[3][5][6] Bax translocates to the mitochondria, leading to the release of cytochrome c.[3] In the cytosol, cytochrome c binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[2][9] Caspase-9 then activates the executioner caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis.[2][9]

The extrinsic pathway can also be activated by etoposide. This involves the activation of caspase-8, although this often occurs downstream of caspase-3 activation in a feedback loop.[2][10] Activated caspase-8 can directly activate caspase-3 and also cleave Bid to tBid, which further amplifies the mitochondrial apoptotic signal.

Signaling Pathways

DNA Damage Response and Cell Cycle Arrest Pathway

Apoptosis Induction Pathway

Quantitative Data

The sensitivity of cancer cells to etoposide varies significantly across different cell lines. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Non-Small Cell Lung Cancer | 3.49 (72h) | [11] |

| BEAS-2B | Normal Lung (Transformed) | 2.10 (72h) | [11] |

| MCF-7 | Breast Carcinoma | 100 (48h) | [1] |

| MDA-MB-231 | Breast Carcinoma | 200 (48h) | [1] |

| SCLC (sensitive) | Small Cell Lung Cancer | 2.06 (median) | [12] |

| SCLC (resistant) | Small Cell Lung Cancer | 50.0 (median) | [12] |

| HepG2 | Hepatocellular Carcinoma | > etoposide standard | [13] |

Etoposide treatment also leads to quantifiable changes in the expression and post-translational modification of key proteins involved in the DDR and apoptosis.

| Protein | Change upon Etoposide Treatment | Cancer Cell Line | Reference |

| γH2AX | Increased phosphorylation | MCF7 | [14] |

| p53 | Increased expression and phosphorylation | SH-SY5Y | [15] |

| Bax | Increased expression | SH-SY5Y | [15] |

| Cleaved PARP | Increased levels | MCF7 | [16] |

| Cleaved Caspase-3 | Increased levels | SH-SY5Y | [17] |

| Calpain-1 | Increased expression | SH-SY5Y | [18] |

Experimental Protocols

Topoisomerase II DNA Decatenation Assay

This assay measures the ability of Topo II to decatenate kinetoplast DNA (kDNA), a network of interlocked DNA minicircles. Etoposide's inhibitory effect on this process can be quantified.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topo II Assay Buffer

-

10 mM ATP

-

Etoposide (dissolved in DMSO)

-

Dilution Buffer

-

STEB (Stop Buffer)

-

Chloroform/isoamyl alcohol (24:1)

-

1% Agarose gel

-

Ethidium bromide

-

UV transilluminator

Procedure:

-

On ice, prepare a reaction mixture containing 10x Assay Buffer, ATP, and kDNA in sterile water.

-

Aliquot the reaction mixture into microcentrifuge tubes.

-

Add etoposide at various concentrations to the respective tubes. Include a DMSO vehicle control.

-

Add diluted human Topo IIα to all tubes except the negative control (add dilution buffer instead).

-

Incubate the reactions at 37°C for 30 minutes.

-

Stop the reaction by adding STEB and chloroform/isoamyl alcohol.

-

Vortex briefly and centrifuge for 2 minutes.

-

Load the aqueous (upper) phase onto a 1% agarose gel.

-

Perform electrophoresis at 85V for 1-2 hours.

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Decatenated minicircles will migrate into the gel, while the catenated kDNA will remain in the well. The degree of inhibition is determined by the reduction in decatenated DNA in the presence of etoposide.[19][20][21]

Neutral Comet Assay for DNA Double-Strand Breaks

The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks.

Materials:

-

CometSlides™ or equivalent

-

Low Melting Point (LMP) Agarose

-

1x PBS (Ca2+ and Mg2+ free)

-

Lysis Solution (for neutral comet assay)

-

Neutral Electrophoresis Buffer

-

Comet Assay Electrophoresis System

-

SYBR® Gold or other DNA stain

-

Fluorescence microscope with appropriate filters

Procedure:

-

Prepare a suspension of cells treated with etoposide and control cells at ~1 x 10^5 cells/mL in ice-cold 1x PBS.

-

Mix the cell suspension with molten LMP agarose (at 37°C) at a 1:10 (v/v) ratio.

-

Pipette 50 µL of the cell/agarose mixture onto a CometSlide™ and allow it to solidify at 4°C for 10 minutes.

-

Immerse the slides in pre-chilled Lysis Solution for 60 minutes at 4°C.

-

Wash the slides with 1x Neutral Electrophoresis Buffer for 30 minutes at 4°C.

-

Place the slides in a horizontal electrophoresis tank filled with cold 1x Neutral Electrophoresis Buffer.

-

Perform electrophoresis at ~21 V for 45-60 minutes at 4°C.

-

Gently remove the slides and stain with a fluorescent DNA dye.

-

Visualize the comets using a fluorescence microscope. The amount of DNA in the tail relative to the head is proportional to the number of DNA double-strand breaks.[22][23][24]

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Etoposide-treated and control cells in suspension

-

Annexin V-FITC (or other fluorochrome)

-

Propidium Iodide (PI)

-

1x Binding Buffer (HEPES buffered saline with CaCl2)

-

Flow cytometer

Procedure:

-

Harvest 1-5 x 10^5 cells by centrifugation.

-

Wash the cells once with cold 1x PBS.

-

Resuspend the cells in 100 µL of 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

-

Incubate for 15-20 minutes at room temperature in the dark.

-

Add 400 µL of 1x Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

-

Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.[25][26][27][28]

Experimental Workflow for Assessing Etoposide's Effects

Conclusion

Etoposide's potent anti-cancer activity stems from its ability to inhibit topoisomerase II, leading to the accumulation of DNA double-strand breaks. This triggers a complex cellular response characterized by G2/M cell cycle arrest and the induction of apoptosis, primarily through the intrinsic mitochondrial pathway. A thorough understanding of these molecular mechanisms, facilitated by the experimental approaches outlined in this guide, is crucial for the continued development and optimization of etoposide-based cancer therapies and for overcoming mechanisms of drug resistance.

References

- 1. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bcl-2 inhibits early apoptotic events and reveals post-mitotic multinucleation without affecting cell cycle arrest in human epithelial tumor cells exposed to etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 5. Inhibition of ATM blocks the etoposide-induced DNA damage response and apoptosis of resting human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ATM and ATR activation through crosstalk between DNA damage response pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Etoposide induces ATM-dependent mitochondrial biogenesis through AMPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. netjournals.org [netjournals.org]

- 12. A novel mutation panel for predicting etoposide resistance in small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. AID 1143521 - Ratio of etoposide IC50 to compound IC50 for human HepG2 cells after 48 hrs by MTT assay - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Etoposide-induced DNA damage affects multiple cellular pathways in addition to DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Caspase activation in MCF7 cells responding to etoposide treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Etoposide‐induced cancer cell death: roles of mitochondrial VDAC1 and calpain, and resistance mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 19. inspiralis.com [inspiralis.com]

- 20. topogen.com [topogen.com]

- 21. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Neutral Comet Assay to Detect and Quantitate DNA Double-Strand Breaksin Hematopoietic Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement of DNA Damage Using the Neutral Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 27. kumc.edu [kumc.edu]

- 28. ucl.ac.uk [ucl.ac.uk]

role of topoisomerase II in DNA replication and transcription

An In-depth Technical Guide on the Core Roles of Topoisomerase II in DNA Replication and Transcription

For Researchers, Scientists, and Drug Development Professionals

Abstract

DNA topoisomerase II (Topo II) is a ubiquitous and essential enzyme that plays a critical role in managing the complex topology of DNA within the cell. By catalyzing the transient double-strand cleavage of a DNA segment to allow the passage of another, Topo II is indispensable for a variety of cellular processes, most notably DNA replication and transcription. This technical guide provides a comprehensive overview of the multifaceted roles of Topoisomerase II, with a focus on its molecular mechanisms, regulation, and interplay with the cellular machinery during these fundamental processes. The guide is intended for researchers, scientists, and professionals in drug development who seek a detailed understanding of Topo II biology and its potential as a therapeutic target.

Introduction to DNA Topoisomerase II

The double-helical nature of DNA presents significant topological challenges during processes that require strand separation, such as replication and transcription. The unwinding of the DNA helix creates supercoiling and tangling, which if left unresolved, would impede the progression of DNA and RNA polymerases.[1] DNA topoisomerases are the enzymes responsible for resolving these topological hurdles.[1]

Topoisomerase II enzymes act by creating a transient double-strand break in one DNA duplex (the "G" or gate segment), passing another intact DNA duplex (the "T" or transport segment) through the break, and then resealing the break.[2] This "two-gate" mechanism, which is dependent on ATP hydrolysis, allows Topo II to perform unique topological manipulations, including the decatenation of intertwined daughter chromosomes following replication and the relaxation of both positive and negative supercoils.[3][4]

In vertebrates, there are two main isoforms of Topoisomerase II: alpha (Topo IIα) and beta (Topo IIβ).[2] Topo IIα is predominantly expressed in proliferating cells, with its levels peaking during the G2 and M phases of the cell cycle, highlighting its crucial role in mitosis.[5] In contrast, Topo IIβ is expressed in both dividing and quiescent cells and is more prominently involved in transcriptional regulation.[5]

Role of Topoisomerase II in DNA Replication

DNA replication is a semi-conservative process that necessitates the unwinding of the parental DNA duplex to serve as templates for the synthesis of new daughter strands. This unwinding, driven by helicases at the replication fork, introduces significant torsional stress in the form of positive supercoiling ahead of the fork.[2]

Relaxation of Positive Supercoils

Topoisomerase II, particularly the α isoform, plays a critical role in alleviating this torsional stress by introducing transient double-strand breaks to relax the overwound DNA.[2] This activity is essential to allow the continued progression of the replication fork. In the absence of adequate Topo II activity, the accumulation of positive supercoils would eventually halt DNA synthesis.[6]

Decatenation of Daughter Chromosomes

Following the completion of DNA replication, the two newly synthesized daughter DNA molecules are often topologically intertwined, or catenated. These catenanes must be resolved before the sister chromatids can be segregated during mitosis. Topoisomerase IIα is the only enzyme capable of efficiently decatenating these intertwined circular DNA molecules, a function that is absolutely essential for cell viability.[4][5] The decatenation process is tightly regulated and coordinated with the cell cycle, ensuring that sister chromatids are properly separated before anaphase.

Logical Workflow: Topoisomerase II at the Replication Fork

Role of Topoisomerase II in Transcription

The movement of the RNA polymerase complex along the DNA template during transcription also induces changes in DNA topology. Positive supercoiling accumulates ahead of the transcribing polymerase, while negative supercoiling forms behind it.[7]

Management of Torsional Stress during Elongation

Both Topoisomerase I and II can relax transcription-induced supercoiling. However, Topoisomerase II appears to be particularly important for the transcription of long genes and highly expressed genes, where the accumulation of torsional stress is more pronounced.[8] The efficient removal of positive supercoils by Topo II is crucial to prevent the stalling of RNA polymerase and ensure the processivity of transcription elongation.[9]

Role of Topoisomerase IIβ in Gene Regulation

Topoisomerase IIβ has been implicated in the regulation of gene expression, often in a gene-specific manner. It has been shown to be recruited to the promoters of certain genes, where it can facilitate the formation of the pre-initiation complex and the release of paused RNA polymerase II.[1] The activity of Topo IIβ can also be important for the proper three-dimensional organization of chromatin, which can influence gene expression.

Logical Workflow: Topoisomerase II in Transcription

References

- 1. Regulation of Topoisomerase II stability and activity by ubiquitination and SUMOylation:Clinical implications for cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA topoisomerase II and its growing repertoire of biological functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 5. Cell Cycle-Dependent Control and Roles of DNA Topoisomerase II - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Topoisomerase II Is Crucial for Fork Convergence during Vertebrate Replication Termination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elongation by RNA polymerase II on chromatin templates requires topoisomerase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Topoisomerase II is required for the production of long Pol II gene transcripts in yeast - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Discovery and Development of Podophyllotoxin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the journey of podophyllotoxin, from its roots in traditional medicine to the development of its life-saving semi-synthetic derivatives, etoposide and teniposide. This document provides a comprehensive overview of the discovery, chemical evolution, mechanism of action, and clinical applications of these potent anti-cancer agents. Detailed experimental protocols for key assays and a summary of critical quantitative data are presented to support researchers in the field of oncology drug development.

Discovery and Natural Sources of Podophyllotoxin

Podophyllotoxin is a naturally occurring aryltetralin lignan first isolated in 1880 by Podwyssotzki.[1] It is primarily extracted from the rhizomes of the Mayapple plant, with Podophyllum peltatum (American mayapple) and Sinopodophyllum hexandrum (Himalayan mayapple) being the most common sources.[1] Historically, crude extracts of the plant, known as podophyllin resin, were used in traditional medicine for a variety of ailments, including as a laxative, an antihelminthic, and for the treatment of venereal warts, tuberculosis, and gonorrhea. While podophyllotoxin itself demonstrated potent cytotoxic and antimitotic activities, its clinical use was hampered by significant toxicity, including gastrointestinal issues, neurotoxicity, and bone marrow suppression.[1][2] This toxicity spurred the development of less toxic, semi-synthetic derivatives with improved therapeutic indices.

Chemical Development of Podophyllotoxin Derivatives

The significant anti-cancer potential of podophyllotoxin, coupled with its unacceptable toxicity, led to extensive efforts to synthesize more effective and safer derivatives. The focus of these efforts was the chemical modification of the podophyllotoxin scaffold.

Etoposide and Teniposide: The Cornerstone Derivatives

The most successful modifications led to the creation of etoposide and teniposide in the 1960s.[3] These semi-synthetic derivatives are glycosides of 4'-demethylepipodophyllotoxin, a stereoisomer of podophyllotoxin.[4] The key structural changes from podophyllotoxin to etoposide and teniposide involve the epimerization at the C-4 position and the introduction of a glycosidic moiety at this position.[4] Specifically, etoposide is the 4'-demethyl-1-O-[4,6-O-(R)-ethylidene-β-D-glucopyranosyl]epipodophyllotoxin, while teniposide is the 4'-demethyl-1-O-[4,6-O-(R)-2-thenylidene-β-D-glucopyranosyl]epipodophyllotoxin.[5] These modifications dramatically altered the mechanism of action, shifting from a tubulin inhibitor to a topoisomerase II inhibitor, and significantly improved their clinical utility.[6]

The chemical conversion of podophyllotoxin to etoposide is a multi-step process that includes demethylation and epimerization, protection of the phenolic group, and subsequent glycosylation.[3]

Mechanism of Action

While podophyllotoxin exerts its cytotoxic effects by inhibiting microtubule assembly, its clinically important derivatives, etoposide and teniposide, have a distinct mechanism of action.[6] They are potent inhibitors of DNA topoisomerase II, a critical enzyme involved in managing DNA topology during replication, transcription, and recombination.[7][8]

Topoisomerase II Inhibition

Topoisomerase II functions by creating transient double-strand breaks in the DNA, allowing another DNA strand to pass through, and then resealing the break.[9] Etoposide and teniposide do not prevent the initial DNA cleavage by topoisomerase II. Instead, they stabilize the covalent intermediate "cleavable complex" formed between the enzyme and the DNA.[9] This stabilization prevents the re-ligation of the DNA strands, leading to an accumulation of persistent double-strand breaks. The accumulation of these DNA breaks triggers a cascade of cellular events, including cell cycle arrest, primarily in the late S and G2 phases, and ultimately, apoptosis (programmed cell death).[7][10] The higher proliferative rate of cancer cells, which have a greater reliance on topoisomerase II activity, contributes to the selective cytotoxicity of these drugs against malignant cells.[11]

Signaling Pathways in Response to Etoposide-Induced DNA Damage

The DNA double-strand breaks induced by etoposide activate a complex signaling network known as the DNA Damage Response (DDR).[12] This response aims to halt the cell cycle to allow for DNA repair or, if the damage is too severe, to initiate apoptosis.

DNA Damage Response Pathway

The DDR is primarily orchestrated by the ATM (Ataxia-Telangiectasia Mutated) and ATR (ATM and Rad3-related) kinases.[12] Upon sensing double-strand breaks, ATM is activated and phosphorylates a range of downstream targets, including the checkpoint kinase Chk2.[12] Chk2, in turn, can phosphorylate and activate the tumor suppressor protein p53.[11] Activated p53 can induce cell cycle arrest, in part by transcribing the gene for the cyclin-dependent kinase inhibitor p21.[13] If the DNA damage is irreparable, p53 can trigger apoptosis by upregulating the expression of pro-apoptotic proteins like BAX and NOXA.[2]

Caption: Etoposide-induced DNA Damage Response Pathway.

Etoposide-Induced Apoptotic Pathway

Etoposide-induced apoptosis is a complex process involving both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. A key event in the intrinsic pathway is the release of cytochrome c from the mitochondria into the cytoplasm.[14] This is often mediated by the activation of pro-apoptotic Bcl-2 family proteins like BAX.[2] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which activates the initiator caspase-9.[14] Caspase-9, in turn, activates the executioner caspase-3, which cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[14][15] There is also evidence for a feedback loop where caspase-3 can cleave and activate PKCδ, which in turn can further process and activate caspase-3.[11]

Caption: Etoposide-Induced Apoptotic Signaling Pathway.

Quantitative Data on Podophyllotoxin Derivatives

The following tables summarize key quantitative data regarding the in vitro cytotoxicity and clinical efficacy of podophyllotoxin and its derivatives.

Table 1: In Vitro Cytotoxicity (IC50) of Podophyllotoxin and its Derivatives in Various Cancer Cell Lines

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Podophyllotoxin | HT29 | Colon Cancer | ~0.3-0.6 | [16] |

| DLD1 | Colon Cancer | ~0.3-0.6 | [16] | |

| Caco2 | Colon Cancer | ~0.3-0.6 | [16] | |

| Etoposide | A549 | Lung Cancer | 3.49 (72h) | [17] |

| HL-60 | Leukemia | 36.0 (SI) | [18] | |

| SMMC-7721 | Hepatoma | 1.4 (SI) | [18] | |

| MCF-7 | Breast Cancer | 0.3 (SI) | [18] | |

| SW480 | Colon Cancer | 0.7 (SI) | [18] | |

| Teniposide | SCCL cell lines | Small Cell Lung Cancer | 8-10 times more potent than etoposide | [19] |

| Derivative 9l | HeLa | Cervical Cancer | 7.93 | [6] |

| K562 | Leukemia | 6.42 | [6] | |

| K562/A02 (resistant) | Leukemia | 6.89 | [6] | |

| Derivative 6b | HL-60 | Leukemia | 11.37±0.52 | [18] |

| SMMC-7721 | Hepatoma | 6.83±0.35 | [18] | |

| A-549 | Lung Cancer | 11.21±0.48 | [18] | |

| MCF-7 | Breast Cancer | 8.76±0.41 | [18] | |

| SW480 | Colon Cancer | 3.27±0.21 | [18] |

SI: Selectivity Index (IC50 in normal BEAS-2B cells / IC50 in cancer cell line)[18]

Table 2: Summary of Clinical Trial Data for Etoposide and Teniposide

| Drug | Cancer Type | Treatment Regimen | Patient Population | Key Outcomes | Reference |

| Etoposide | Small Cell Lung Cancer | 90 mg/m² IV daily for 5 days every 3 weeks | 46 previously untreated patients | Overall response rate: 65% (24% complete response). Median survival: 8.5 months. | [4] |

| Teniposide | Small Cell Lung Cancer | 80 mg/m² IV daily for 5 days every 3 weeks | 48 previously untreated patients | Overall response rate: 71% (23% complete response). Median survival: 11.3 months. | [4] |

| Etoposide | Metastatic Germ-Cell Tumor | Combination with bleomycin and cisplatin (BEP) | 115 patients | Standard dose: 100 mg/m² for 5 days. Two cases of acute myeloid leukemia were reported. | [3] |

| Teniposide | Acute Lymphoblastic Leukemia (ALL) | In combination with other agents | 580 children | Cumulative risk of secondary acute myeloid leukemia was 3.8% at six years. | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of podophyllotoxin derivatives.

Topoisomerase II Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA), a network of interlocked DNA circles, by topoisomerase II.

Materials:

-

Human Topoisomerase IIα

-

Kinetoplast DNA (kDNA)

-

10x Topoisomerase II Assay Buffer

-

10 mM ATP solution

-

Dilution Buffer

-

STEB (Stopping Buffer: 40% Sucrose, 100 mM Tris-HCl pH 8.0, 10 mM EDTA, 0.5 mg/ml Bromophenol Blue)

-

Chloroform/isoamyl alcohol (24:1)

-

Agarose

-

Ethidium Bromide

-

Test compound dissolved in DMSO

Procedure:

-

Reaction Setup: On ice, prepare a reaction mix containing 10x Assay Buffer, ATP, and kDNA in water. Aliquot the mix into microcentrifuge tubes.

-

Compound Addition: Add the test compound (or DMSO as a vehicle control) to the reaction tubes.

-

Enzyme Addition: Dilute the topoisomerase II enzyme in dilution buffer and add it to the reaction tubes to initiate the reaction. A no-enzyme control should also be included.

-

Incubation: Incubate the reactions at 37°C for 30 minutes.

-

Reaction Termination: Stop the reaction by adding STEB buffer followed by chloroform/isoamyl alcohol.

-

Phase Separation: Vortex briefly and centrifuge to separate the aqueous and organic phases.

-

Gel Electrophoresis: Load the aqueous (upper) phase onto a 1% agarose gel. Run the gel at approximately 85V for 1 hour.

-

Visualization: Stain the gel with ethidium bromide, destain with water, and visualize the DNA bands using a UV transilluminator.[10]

Interpretation:

-

No enzyme control: A single band of high molecular weight kDNA at the top of the gel.

-

Enzyme control (no inhibitor): Decatenated DNA will migrate as faster-moving bands (nicked and closed circular DNA).

-

Inhibitor present: Inhibition of topoisomerase II will result in a decrease in the amount of decatenated DNA and a corresponding increase in the amount of catenated kDNA remaining at the top of the gel.

MTS Cytotoxicity Assay

The MTS assay is a colorimetric method for determining the number of viable cells in proliferation or cytotoxicity assays. It is based on the reduction of the MTS tetrazolium compound by viable cells to generate a colored formazan product that is soluble in culture medium.

Materials:

-

96-well plates

-

Cells and culture medium

-

Test compounds

-

MTS solution (containing an electron coupling reagent like PES)

-

Microplate reader

Procedure:

-

Cell Plating: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound. Include untreated and vehicle controls.

-

Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTS Addition: Add MTS solution to each well.

-

Incubation: Incubate the plate for 1 to 4 hours at 37°C.

-

Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.[13][20][21]

Data Analysis:

-

Subtract the absorbance of the media-only background control from all other readings.

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control.

-

Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.

Materials:

-

Cells treated with test compounds

-

Phosphate-Buffered Saline (PBS)

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing PI and RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells with cold PBS.

-

Fixation: Resuspend the cell pellet and add cold 70% ethanol dropwise while vortexing to fix the cells and permeabilize the membranes. Incubate on ice for at least 30 minutes.

-

Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Staining: Resuspend the cell pellet in PI staining solution. The RNase A in the solution will degrade RNA, ensuring that PI only binds to DNA.

-

Incubation: Incubate the cells in the staining solution for at least 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The fluorescence intensity of the PI is directly proportional to the DNA content.[1][7][22]

Data Analysis:

-

The flow cytometer will generate a histogram of cell counts versus fluorescence intensity.

-

Cells in the G0/G1 phase will have a 2n DNA content and will appear as the first peak.

-

Cells in the G2/M phase will have a 4n DNA content and will form the second peak with approximately twice the fluorescence intensity of the G1 peak.

-

Cells in the S phase will have a DNA content between 2n and 4n and will be distributed between the G1 and G2/M peaks.

-

Software is used to deconvolute the histogram and calculate the percentage of cells in each phase of the cell cycle.

Conclusion

The journey from the traditional use of Podophyllum extracts to the highly specific and effective anti-cancer drugs etoposide and teniposide is a landmark in natural product drug discovery. The chemical modifications that transformed a toxic tubulin inhibitor into clinically vital topoisomerase II inhibitors highlight the power of medicinal chemistry. This guide has provided a comprehensive overview of the discovery, development, mechanism of action, and clinical application of podophyllotoxin derivatives. The detailed experimental protocols and summarized quantitative data serve as a valuable resource for researchers and scientists dedicated to advancing cancer therapy. Continued research into the structure-activity relationships and signaling pathways of these compounds holds the promise of developing even more potent and selective anti-cancer agents in the future.

References

- 1. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 2. researchgate.net [researchgate.net]

- 3. DNA topoisomerase II inhibitors - Some Antiviral and Antineoplastic Drugs, and Other Pharmaceutical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Teniposide and etoposide in previously untreated small-cell lung cancer: a randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. profoldin.com [profoldin.com]

- 6. Synthesis and Evaluation of New Podophyllotoxin Derivatives with in Vitro Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. vet.cornell.edu [vet.cornell.edu]

- 8. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. inspiralis.com [inspiralis.com]

- 11. Etoposide Induces Protein Kinase Cδ- and Caspase-3-Dependent Apoptosis in Neuroblastoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. publications.iarc.who.int [publications.iarc.who.int]

- 18. Glucoside Derivatives Of Podophyllotoxin: Synthesis, Physicochemical Properties, And Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. broadpharm.com [broadpharm.com]

- 22. ucl.ac.uk [ucl.ac.uk]

DNA Topoisomerase II as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerases are essential enzymes that resolve topological challenges in DNA, such as supercoiling, knotting, and tangling, which arise during critical cellular processes like replication, transcription, and chromosome segregation.[1][2][3] These enzymes function by creating transient breaks in the DNA backbone to allow for the passage of another DNA segment, thereby altering the DNA's topology.[4] Eukaryotic cells possess two main types of topoisomerases: Type I, which cleaves a single DNA strand, and Type II, which cleaves both strands of the DNA double helix simultaneously.[5][6][7]

DNA Topoisomerase II (Topo II) is a particularly compelling target for anticancer therapy because its activity is elevated in rapidly proliferating cancer cells.[7] Vertebrates have two isoforms of Topo II: Topo IIα and Topo IIβ.[3][8] Topo IIα is predominantly expressed in proliferating cells and is essential for disentangling newly replicated daughter chromosomes before mitosis, making it an attractive drug target.[3][4] Topo IIβ is expressed in both quiescent and proliferating cells and is involved in transcriptional regulation.[3][4] Many of the most effective and widely used chemotherapeutic agents, including etoposide and doxorubicin, function by targeting Topo II.[1][9] These drugs convert the essential Topo II enzyme into a potent cellular toxin that generates permanent, lethal DNA double-strand breaks, ultimately triggering apoptotic cell death.[2][4][9]

This guide provides an in-depth technical overview of the molecular biology of Topo II, the mechanisms of its inhibitors, the development of drug resistance, and key experimental protocols for research and drug development.

The Catalytic Cycle of DNA Topoisomerase II

DNA Topoisomerase II functions as a homodimer and utilizes ATP hydrolysis to catalyze changes in DNA topology.[5][10] The process involves passing one DNA double helix (the transport or "T" segment) through a transient, enzyme-mediated break in another double helix (the gate or "G" segment).[5][8] This changes the DNA linking number by ±2.[5] The catalytic cycle, often described as a "two-gate" mechanism, can be summarized in several key steps.[5][8]

References

- 1. Targeting DNA topoisomerase II in cancer chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DNA Topoisomerase II, Genotoxicity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Type II topoisomerase - Wikipedia [en.wikipedia.org]

- 6. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Recent Developments in Combination Chemotherapy for Colorectal and Breast Cancers with Topoisomerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA Topoisomerase II: Promising Target for Anticancer Drugs | Oncohema Key [oncohemakey.com]

- 9. researchgate.net [researchgate.net]

- 10. ijabbr.com [ijabbr.com]

Etoposide-Induced Apoptosis in Tumor Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular mechanisms underlying etoposide-induced apoptosis in tumor cells. It is designed to serve as a comprehensive resource, detailing the core signaling pathways, offering structured quantitative data, and providing detailed experimental protocols for laboratory application.

Core Mechanism of Action

Etoposide is a potent anti-neoplastic agent whose primary mechanism of action is the inhibition of topoisomerase II.[1][2][3] This enzyme is critical for managing DNA topology during replication and transcription. Etoposide stabilizes the transient covalent complex formed between topoisomerase II and DNA, which prevents the re-ligation of double-strand breaks (DSBs).[1][4] The accumulation of these DSBs is a key initiating event that triggers a cascade of cellular responses, ultimately leading to programmed cell death, or apoptosis.[1][4] Cancer cells, with their high proliferative rate, are particularly dependent on topoisomerase II, rendering them more susceptible to etoposide's cytotoxic effects.[4]

Signaling Pathways in Etoposide-Induced Apoptosis

The DNA damage instigated by etoposide activates a complex network of signaling pathways that converge to execute the apoptotic program. Both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways can be engaged, often with significant crosstalk.

The Intrinsic (Mitochondrial) Pathway

The intrinsic pathway is the principal route for etoposide-induced apoptosis. The accumulation of DSBs activates sensor proteins, most notably the Ataxia Telangiectasia Mutated (ATM) kinase.[5] ATM, in turn, phosphorylates and activates a number of downstream targets, including the tumor suppressor protein p53.[6]

Activated p53 plays a dual role:

-

Transcriptional Regulation: p53 translocates to the nucleus and upregulates the expression of pro-apoptotic proteins belonging to the Bcl-2 family, such as Bax and Puma.[4]

-

Non-Transcriptional Regulation: p53 can also translocate directly to the mitochondria to modulate the activity of Bcl-2 family proteins.

The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members of the Bcl-2 family is a critical determinant of cell fate.[7][8] Etoposide-induced DNA damage shifts this balance in favor of apoptosis. Pro-apoptotic Bax translocates from the cytosol to the outer mitochondrial membrane, leading to mitochondrial outer membrane permeabilization (MOMP).[9] This results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.[10][11]

In the cytosol, cytochrome c binds to Apoptotic Protease Activating Factor-1 (Apaf-1), which, in the presence of dATP, forms the apoptosome. The apoptosome then recruits and activates pro-caspase-9, the initiator caspase of the intrinsic pathway. Activated caspase-9 proceeds to cleave and activate effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving a multitude of cellular substrates.[1]

The Extrinsic (Death Receptor) Pathway

While the intrinsic pathway is predominant, etoposide can also engage the extrinsic pathway in certain tumor cell types. This pathway is initiated by the binding of death ligands (e.g., FasL, TRAIL) to their cognate death receptors on the cell surface. Etoposide treatment has been shown to upregulate the expression of FasL. The binding of FasL to its receptor, Fas, leads to the recruitment of the adaptor protein FADD (Fas-Associated Death Domain). FADD, in turn, recruits pro-caspase-8, leading to its dimerization and auto-activation. Active caspase-8 can then directly cleave and activate effector caspases like caspase-3.

Furthermore, a crosstalk between the two pathways exists through the cleavage of Bid, a BH3-only protein, by caspase-8. The truncated Bid (tBid) then translocates to the mitochondria and promotes Bax/Bak activation, thereby amplifying the apoptotic signal through the intrinsic pathway.

Quantitative Data on Etoposide's Effects

The sensitivity of tumor cells to etoposide varies significantly across different cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this sensitivity.

| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) |

| A549 | Non-Small Cell Lung Cancer | 3.49 | 72 |

| BEAS-2B | Normal Lung (Transformed) | 2.10 | 72 |

| MCF-7 | Breast Carcinoma | ~150 | 24 |

| MDA-MB-231 | Breast Carcinoma | ~200 | 48 |

| 1A9 | Ovarian Cancer | 0.15 | 72 |

| A2780 | Ovarian Cancer | 0.07 | 72 |

| 5637 | Bladder Cancer | 0.54 | 96 |

| 3LL | Mouse Lewis Lung Carcinoma | 4 | 48 |

| A2058 | Melanoma | 8.9 | 24 |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell density and the assay used. The data presented here are compiled from various sources for comparative purposes.[12][13][14]

The percentage of apoptotic cells following etoposide treatment is dose- and time-dependent. For example, in HL-60 cells treated with 10 µmol/L etoposide, the percentage of apoptotic cells, as measured by different assays, can range from 22.5% to 72% over a 24-hour period.[15]

Experimental Protocols

Induction of Apoptosis with Etoposide

-

Cell Culture: Plate tumor cells at a predetermined density in appropriate culture vessels and allow them to adhere overnight.

-

Etoposide Preparation: Prepare a stock solution of etoposide in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations.

-

Treatment: Remove the existing medium from the cells and replace it with the etoposide-containing medium. For suspension cells, add the concentrated etoposide solution directly to the culture.

-

Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

-

Harvesting: For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the trypsinized adherent cells. For suspension cells, collect the entire cell population by centrifugation.

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[16][17]

-

Cell Preparation: Harvest and wash cells as described above.

-

Fixation: Fix the cells in 3.7% paraformaldehyde for 60 minutes.[18]

-

Permeabilization: Permeabilize the cells with a solution of 0.1% Triton X-100 in 0.1% sodium citrate.[18]

-

Equilibration: Incubate the cells with an equilibration buffer.[18]

-

Labeling: Add the TUNEL reaction mixture containing Terminal deoxynucleotidyl Transferase (TdT) and fluorescently labeled dUTPs. Incubate at 37°C for 60-75 minutes.[18][19]

-

Stopping the Reaction: Terminate the reaction by adding a stop buffer (e.g., 2x SSC).[18]

-

Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect the incorporated fluorescent label.[19]

Caspase-3 Activity Assay (Colorimetric)

This assay measures the activity of the key executioner caspase, caspase-3.

-

Cell Lysis: Lyse 1-5 x 10^6 etoposide-treated cells in a chilled cell lysis buffer and incubate on ice for 10 minutes.[20]

-

Centrifugation: Centrifuge the lysate at 10,000 x g for 1 minute and collect the supernatant.[20]

-

Protein Quantification: Determine the protein concentration of the lysate.

-

Assay Reaction: In a 96-well plate, add 50-200 µg of protein per well. Add the 2x Reaction Buffer containing DTT.[20]

-

Substrate Addition: Initiate the reaction by adding the caspase-3 substrate (e.g., DEVD-pNA).[20]

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[20][21]

-

Measurement: Read the absorbance at 400-405 nm using a microplate reader. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[20]

Western Blotting for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins in the apoptosis pathway.

-

Protein Extraction: Prepare total cell extracts from untreated and etoposide-treated cells.[22]

-

Protein Quantification: Determine the protein concentration of each sample.

-

SDS-PAGE: Separate 50-100 µg of protein per sample on a polyacrylamide-SDS gel.[22][23]

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[22]

-

Blocking: Block the membrane with a solution of 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p53, Bax, Bcl-2, cleaved caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.

Flow Cytometry for Apoptosis Analysis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.[24]

-

Cell Collection: Harvest approximately 1-5 x 10^5 cells per sample.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[24]

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.[25]

-

Analysis: Analyze the cells by flow cytometry.

-

Annexin V- / PI-: Viable cells

-

Annexin V+ / PI-: Early apoptotic cells

-

Annexin V+ / PI+: Late apoptotic or necrotic cells

-

Conclusion

Etoposide induces apoptosis in tumor cells primarily through the inhibition of topoisomerase II, leading to DNA double-strand breaks and the activation of the intrinsic mitochondrial pathway. The process is tightly regulated by the interplay of the p53 tumor suppressor and the Bcl-2 family of proteins, culminating in the activation of caspases. A thorough understanding of this pathway, supported by robust quantitative data and well-defined experimental protocols, is essential for the continued development of etoposide-based chemotherapeutic strategies and the identification of novel targets to overcome drug resistance.

References

- 1. mdpi.com [mdpi.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. m.youtube.com [m.youtube.com]

- 4. What is the mechanism of Etoposide? [synapse.patsnap.com]

- 5. Molecular mechanisms of etoposide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dose-response modeling of etoposide-induced DNA damage response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. The course of etoposide-induced apoptosis from damage to DNA and p53 activation to mitochondrial release of cytochrome c - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Release of cytochrome c from isolated mitochondria by etoposide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. netjournals.org [netjournals.org]

- 14. Synergistic anti-cancer effects of silibinin-etoposide combination against human breast carcinoma MCF-7 and MDA-MB-231 cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Comparative Analysis of Different Methodological Approaches to the in Vitro Study of Drug-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. TUNEL assay - Wikipedia [en.wikipedia.org]

- 17. TUNEL Assay to Assess Extent of DNA Fragmentation and Programmed Cell Death in Root Cells under Various Stress Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. An alternative approach of TUNEL assay to specifically characterize DNA fragmentation in cell model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Use TUNEL Assays to Assess DNA Fragmentation | AAT Bioquest [aatbio.com]

- 20. abcam.com [abcam.com]

- 21. mpbio.com [mpbio.com]

- 22. Driving p53 Response to Bax Activation Greatly Enhances Sensitivity to Taxol by Inducing Massive Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 25. spandidos-publications.com [spandidos-publications.com]

The Cell Cycle-Specific Effects of Teniposide: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cell cycle-specific effects of teniposide (VM-26), a potent chemotherapeutic agent. This document details its core mechanism of action, impact on cell cycle progression and apoptosis, and the underlying signaling pathways. It is designed to be a valuable resource for researchers in oncology, cell biology, and pharmacology, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important anti-cancer drug.

Core Mechanism of Action: Topoisomerase II Inhibition

Teniposide is a semisynthetic derivative of podophyllotoxin that exerts its cytotoxic effects by targeting DNA topoisomerase II.[1] This enzyme is crucial for managing DNA topology during replication, transcription, and chromosome segregation.[2] Teniposide stabilizes the covalent complex between topoisomerase II and DNA, which results in the accumulation of protein-linked DNA double-strand breaks.[1] This DNA damage is the primary trigger for the downstream cellular responses, including cell cycle arrest and apoptosis.

Cell Cycle-Specific Effects: S and G2/M Phase Arrest

Teniposide is a cell cycle phase-specific cytotoxic drug, with its primary activity observed in the late S and G2 phases of the cell cycle.[3] The accumulation of DNA double-strand breaks activates cellular DNA damage checkpoints, leading to a halt in cell cycle progression. This arrest allows the cell time to repair the damage; however, if the damage is too extensive, it can lead to programmed cell death.

The specific phase of arrest can be dose-dependent. In the human oral squamous cell carcinoma cell line Tca8113, low concentrations of teniposide (0.15 mg/l) lead to a significant G2/M phase arrest, while higher concentrations (5.0 mg/l) result in an S phase arrest.[2][4]

Quantitative Analysis of Teniposide-Induced Cell Cycle Arrest

The following table summarizes the quantitative effects of teniposide on the cell cycle distribution of Tca8113 cells.

| Cell Line | Teniposide Concentration | Treatment Duration | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Tca8113 | Control | 72 hours | 75.3% | 11.95% | 12.75% | [4] |

| Tca8113 | 0.15 mg/l | 72 hours | 1.29% | 0.00% | 98.71% | [4] |

| Tca8113 | 5.0 mg/l | 48 hours | Not specified | Predominant Arrest | Not specified | [4] |

Induction of Apoptosis

Beyond cell cycle arrest, teniposide is a potent inducer of apoptosis. The accumulation of irreparable DNA damage is a key signal for initiating the apoptotic cascade. The apoptotic response to teniposide has been observed in various cancer cell lines, including oral squamous cell carcinoma and leukemic cells.[4][5]

Quantitative Analysis of Teniposide-Induced Apoptosis

The table below presents quantitative data on the apoptotic effects of teniposide on Tca8113 cells.

| Cell Line | Teniposide Concentration | Treatment Duration | Apoptotic Rate (%) | Reference |

| Tca8113 | 0.15 mg/l | 72 hours | 17.38% | [4] |

| Tca8113 | 5.0 mg/l | 72 hours | 81.67% | [4] |

Signaling Pathways

The cellular response to teniposide is governed by a complex network of signaling pathways that sense DNA damage and orchestrate the subsequent cell fate decisions of cell cycle arrest or apoptosis.

DNA Damage Response and G2/M Checkpoint Activation

The DNA double-strand breaks induced by teniposide activate the Ataxia Telangiectasia Mutated (ATM) and ATM- and Rad3-related (ATR) kinases. These kinases, in turn, phosphorylate and activate the checkpoint kinases Chk2 and Chk1, respectively. This signaling cascade leads to the inactivation of Cdc25 phosphatases, which are required for the activation of the Cyclin B1/Cdc2 (CDK1) complex. The inhibition of the Cyclin B1/Cdc2 complex is a critical step in the establishment of the G2/M checkpoint, preventing cells with damaged DNA from entering mitosis.[6] The tumor suppressor protein p53 also plays a significant role in this process by transcriptionally upregulating p21, a potent inhibitor of cyclin-dependent kinases.[6]

Apoptosis Induction Pathway

In cases of severe DNA damage, the p53-mediated pathway can also trigger apoptosis through the transcriptional activation of pro-apoptotic genes. The intrinsic apoptotic pathway is initiated, leading to the activation of a cascade of caspases, which are the executioners of apoptosis. This cascade ultimately results in the cleavage of cellular substrates and the characteristic morphological changes of apoptosis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the cell cycle-specific effects of teniposide.

Cell Culture and Drug Treatment

-

Cell Line: Tca8113 (human oral squamous cell carcinoma) or other suitable cancer cell lines.

-

Culture Medium: RPMI-1640 supplemented with 10% fetal bovine serum, 100 U/ml penicillin, and 100 µg/ml streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

-

Teniposide Preparation: Dissolve teniposide in DMSO to create a stock solution. Further dilute in culture medium to the desired final concentrations for treatment. A vehicle control (DMSO alone) should be included in all experiments.

Cell Cycle Analysis by Flow Cytometry

This protocol is for staining cells with propidium iodide (PI) to analyze DNA content.

-

Harvesting: After treatment with teniposide for the desired time, harvest the cells by trypsinization.

-

Washing: Wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells and wash the pellet with PBS. Resuspend the cells in 500 µl of PBS containing 50 µg/ml PI and 100 µg/ml RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

Western Blot Analysis for Cell Cycle and Apoptosis Proteins

-

Lysis: After teniposide treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., Cyclin B1, phospho-Cdc2 (Tyr15), cleaved Caspase-3, PARP) overnight at 4°C. Recommended antibody dilutions should be optimized, but a starting point of 1:1000 is common.[7][8]

-

Washing: Wash the membrane three times with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (1:2000 to 1:5000 dilution) for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

Summary of Teniposide's Anticancer Activity

The table below provides a summary of the inhibitory concentrations of teniposide in various cancer cell lines.

| Cell Line | Cancer Type | IC50 | Reference |

| Tca8113 | Oral Squamous Cell Carcinoma | 0.35 mg/l (~0.53 µM) | [4] |

| CCRF-CEM | T-cell Acute Lymphoblastic Leukemia | Data available in GDSC database | [9] |

| MOLT-4 | T-cell Acute Lymphoblastic Leukemia | Data available in GDSC database | [9] |

| NCI-H417 | Small Cell Lung Cancer | Teniposide is more potent than etoposide | [3] |

| DMS153 | Small Cell Lung Cancer | Teniposide is more potent than etoposide | [3] |

Conclusion

Teniposide is a clinically important anticancer agent with a well-defined mechanism of action centered on the inhibition of topoisomerase II. Its ability to induce DNA damage leads to cell cycle arrest, primarily in the S and G2/M phases, and subsequently triggers apoptosis. The cellular response to teniposide is orchestrated by complex signaling pathways, with the ATM/p53 axis playing a central role. This technical guide provides researchers with a solid foundation of quantitative data, detailed experimental protocols, and an understanding of the molecular pathways involved in the cell cycle-specific effects of teniposide, which will be instrumental in guiding future research and the development of more effective cancer therapies.

References

- 1. Mechanisms of action of teniposide (VM-26) and comparison with etoposide (VP-16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The effect of the two epipodophyllotoxin derivatives etoposide (VP-16) and teniposide (VM-26) on cell lines established from patients with small cell carcinoma of the lung - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Topoisomerase II trapping agent teniposide induces apoptosis and G2/M or S phase arrest of oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptotic cell death triggered by camptothecin or teniposide. The cell cycle specificity and effects of ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Etoposide induces G2/M arrest and apoptosis in neural progenitor cells via DNA damage and an ATM/p53-related pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. media.cellsignal.com [media.cellsignal.com]

- 8. Phospho-cdc2 (Tyr15) Antibody | Cell Signaling Technology [cellsignal.com]

- 9. Drug: Teniposide - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

Unraveling the Isoforms: A Technical Guide to the Structural Differences Between Topoisomerase II Alpha and Beta

For Immediate Release

A Deep Dive into the Core Structural Distinctions of Human Topoisomerase II Isoforms for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive examination of the structural differences between human topoisomerase II alpha (TOP2A) and topoisomerase II beta (TOP2B). Understanding these distinctions is paramount for the development of isoform-specific inhibitors and for elucidating their unique roles in cellular processes. This document outlines the domain architecture, sequence variations, and post-translational modifications that differentiate these two critical enzymes.

Core Structural Organization: A Tale of Two Termini

Human TOP2A and TOP2B are homodimeric enzymes that share a highly conserved core structure responsible for their catalytic activity. This core encompasses the N-terminal ATPase domain and the central breakage-reunion domain. However, significant divergence is observed at the N-terminal and, most notably, the C-terminal regions, which dictates their distinct cellular functions.[1]

The overall amino acid identity between human TOP2A and TOP2B is approximately 68-70%. The catalytic domains share a much higher identity of around 78-81%, while the C-terminal domains (CTDs) are significantly more divergent, sharing only about 34-42% identity.[2][3] This disparity in the CTDs is the primary determinant of the isoforms' specialized roles in processes like cell proliferation and neurodevelopment.[1]

Domain Architecture and Boundaries

The domain organization of both isoforms is similar, consisting of an N-terminal ATPase gate, a central DNA-binding and cleavage core (DNA gate), and a C-terminal gate. The precise amino acid boundaries for each domain are crucial for functional and structural studies. Limited proteolysis experiments and sequence alignments have defined these regions as follows:

| Domain | Human Topoisomerase II Alpha (TOP2A) | Human Topoisomerase II Beta (TOP2B) | Percent Identity |

| N-Terminal Sequence (NTS) | 1-27 | 1-43 | ~14%[1] |

| Conserved Enzyme Core | 28-1172 | 44-1185 | ~81%[1][4] |

| * ATPase Domain | ~28-450 | ~44-470 | High |

| Breakage-Reunion Domain | ~451-1172 | ~471-1185 | High |

| C-Terminal Region (CTR) | 1173-1531 | 1186-1621 | ~34-42%[3] |

| C-Terminal Domain (CTD)* | 1263-1531[1] | 1296-1621[1] | Low |

Note: The exact boundaries of the ATPase and Breakage-Reunion domains can vary slightly based on the prediction method or experimental approach.

The highly divergent C-terminal domains are predicted to be intrinsically disordered regions (IDRs).[3] This structural flexibility is thought to be crucial for mediating protein-protein interactions and allowing for extensive post-translational modifications that regulate the activity and localization of each isoform.[5][6]

Post-Translational Modifications: A Key Regulatory Layer

Post-translational modifications (PTMs) play a critical role in modulating the activity, stability, and subcellular localization of both TOP2A and TOP2B.[7] The intrinsically disordered nature of the CTDs makes them hotspots for a variety of PTMs, including phosphorylation, ubiquitination, SUMOylation, and acetylation.

Known Post-Translational Modifications on Human Topoisomerase II Alpha:

| Modification Type | Location | Functional Significance (if known) |

| Phosphorylation | Primarily in the CTD | Regulates catalytic activity, nuclear localization, and cell cycle-dependent functions.[8] |

| Ubiquitination | Throughout the protein | Targets the enzyme for proteasomal degradation, a key step in the repair of TOP2-induced DNA damage. |

| SUMOylation | Multiple sites | Modulates enzyme activity and protein-protein interactions. |

| Acetylation | Primarily in the CTD and ATPase domain | May influence enzyme activity and protein stability.[8] |

The differential PTM profiles of TOP2A and TOP2B are thought to contribute significantly to their distinct regulatory pathways and cellular functions.

The Catalytic Cycle: A Conserved Mechanism with Isoform-Specific Regulation

The fundamental catalytic cycle of DNA relaxation and decatenation is conserved between TOP2A and TOP2B. This intricate process involves the passage of one DNA duplex (T-segment) through a transient double-strand break in another (G-segment), a process that is dependent on ATP hydrolysis.

While the core mechanics are the same, the regulation of this cycle and the substrate specificity can differ between the isoforms, largely influenced by their divergent CTDs. For instance, the CTD of TOP2A contains a unique chromatin tether (ChT) domain that facilitates its interaction with mitotic chromosomes, a feature absent in TOP2B.[6] This structural difference is a key reason why TOP2A is essential for chromosome segregation during mitosis, while TOP2B is not.[6]

Experimental Protocols for Studying Structural Differences

A variety of experimental techniques are employed to investigate the structural and functional differences between TOP2A and TOP2B. Below are outlines of key protocols.

Limited Proteolysis

This technique is used to identify protease-sensitive sites and define stable structural domains.

Methodology:

-

Protein Preparation: Purified recombinant TOP2A or TOP2B is dialyzed against a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Protease Digestion: The purified topoisomerase is incubated with a low concentration of a specific protease (e.g., trypsin, chymotrypsin) at a controlled temperature (e.g., 25°C). The protease-to-protein ratio is typically in the range of 1:100 to 1:1000 (w/w).

-

Time Course Analysis: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is stopped by adding a protease inhibitor and/or SDS-PAGE loading buffer.

-

Analysis: The digested fragments are separated by SDS-PAGE and visualized by Coomassie blue staining or Western blotting. The size of the stable fragments is used to map the domain boundaries.

-

Fragment Identification: N-terminal sequencing or mass spectrometry of the resulting fragments can precisely identify the cleavage sites.

In Vitro DNA Decatenation Assay

This assay measures the catalytic activity of topoisomerase II in resolving catenated DNA networks.

Methodology:

-

Substrate: Kinetoplast DNA (kDNA), a network of thousands of interlocked circular DNA molecules from trypanosomes, is commonly used as the substrate.

-

Reaction Mixture: A typical reaction mixture (20-30 µL) contains kDNA (e.g., 200 ng), reaction buffer (e.g., 50 mM Tris-HCl pH 8.0, 120 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA), and ATP (1 mM).

-

Enzyme Addition: Purified TOP2A or TOP2B is added to the reaction mixture at varying concentrations.

-

Incubation: The reaction is incubated at 37°C for a set time, typically 30 minutes.

-

Reaction Termination: The reaction is stopped by adding a stop solution containing SDS and proteinase K to digest the enzyme.

-

Analysis: The reaction products are resolved by agarose gel electrophoresis. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel. The extent of decatenation is a measure of enzyme activity.[9][10][11]

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM)

These high-resolution structural biology techniques provide detailed atomic models of the enzymes and their complexes with DNA and inhibitors.

General Workflow:

-

Protein Expression and Purification: Large quantities of highly pure and homogenous TOP2A or TOP2B are produced, typically using recombinant expression systems (e.g., insect cells, yeast).

-

Complex Formation (Optional): The purified enzyme is incubated with DNA substrates and/or inhibitors to form stable complexes.

-

Crystallization (for X-ray Crystallography): The protein or protein complex is subjected to high-throughput screening of various crystallization conditions (precipitants, pH, temperature) to obtain well-ordered crystals.

-

Vitrification (for Cryo-EM): A thin film of the sample is rapidly frozen in liquid ethane to embed the particles in a layer of vitreous ice.

-

Data Collection: Crystals are exposed to a high-intensity X-ray beam to collect diffraction data, or the vitrified sample is imaged in a transmission electron microscope to collect images of individual particles.

-

Structure Determination: The diffraction data or particle images are processed to reconstruct the three-dimensional structure of the enzyme at atomic or near-atomic resolution.[12][13]

Conclusion

The structural differences between topoisomerase II alpha and beta, primarily localized to their C-terminal domains, are fundamental to their distinct biological roles. A thorough understanding of these differences, from domain architecture to post-translational modifications, is essential for the targeted development of novel therapeutics with improved efficacy and reduced side effects. The experimental approaches outlined in this guide provide a framework for the continued investigation of these critical enzymes.

References

- 1. C-Terminal regions of topoisomerase IIα and IIβ determine isoform-specific functioning of the enzymes in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure of DNA-Bound Human Topoisomerase II Alpha: Conformational Mechanisms for Coordinating Inter-Subunit Interactions with DNA Cleavage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Untangling the roles of TOP2A and TOP2B in transcription and cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 11. inspiralis.com [inspiralis.com]

- 12. Structural basis for allosteric regulation of Human Topoisomerase IIα - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rcsb.org [rcsb.org]

A Technical Guide to Natural DNA Topoisomerase II Inhibitors: From Source to Cellular Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

DNA topoisomerase II (Topo II) enzymes are essential for managing DNA topology during critical cellular processes such as replication, transcription, and chromosome segregation. By introducing transient double-strand breaks in the DNA, Topo II allows for the passage of another DNA segment, thereby resolving tangles and supercoils. This vital role in cell proliferation has established Topo II as a key target for anticancer therapies. Natural products have historically been a rich source of novel therapeutic agents, and a diverse array of compounds from terrestrial and marine flora, as well as microorganisms, have been identified as potent inhibitors of Topo II.

This technical guide provides an in-depth overview of naturally occurring DNA topoisomerase II inhibitors. It is designed to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed information on the sources, chemical classes, inhibitory activities, and mechanisms of action of these compounds. The guide includes structured data on inhibitory concentrations, detailed experimental protocols for key assays, and visual representations of relevant cellular pathways to facilitate a deeper understanding of this important class of molecules.

Classification of Natural DNA Topoisomerase II Inhibitors

Natural Topo II inhibitors can be broadly categorized into several major chemical classes, primarily flavonoids, alkaloids, and terpenoids. These compounds exhibit diverse mechanisms of action, acting as either Topo II poisons, which stabilize the enzyme-DNA cleavage complex, leading to DNA damage and apoptosis, or as catalytic inhibitors, which interfere with other steps of the enzymatic cycle, such as ATP binding or DNA cleavage.

Flavonoids

Flavonoids are a large class of polyphenolic compounds ubiquitously found in plants. Many flavonoids have been reported to inhibit Topo II, with their activity often linked to their structural features, such as the hydroxylation pattern of the B-ring.

Alkaloids

Alkaloids are a diverse group of naturally occurring nitrogen-containing compounds. Several alkaloids from various sources, including plants and marine organisms, have demonstrated significant Topo II inhibitory activity.

Terpenoids

Terpenoids, also known as isoprenoids, are a large and diverse class of naturally occurring organic chemicals derived from the five-carbon isoprene unit. This class includes potent Topo II inhibitors with complex chemical structures.

Quantitative Inhibitory Data

The following tables summarize the half-maximal inhibitory concentrations (IC50) of representative natural compounds against DNA topoisomerase II. These values are crucial for comparing the potency of different inhibitors and for guiding structure-activity relationship (SAR) studies.

Table 1: IC50 Values of Flavonoids against DNA Topoisomerase II

| Flavonoid | Natural Source(s) | Topo II IC50 (µM) | Reference(s) |

| Genistein | Soybeans (Glycine max) | 37.5 | [1][2] |

| Quercetin | Onions, apples, tea | >200 (in some assays) | [2] |

| Luteolin | Celery, parsley, broccoli | Varies by assay | [2] |

| Myricetin | Grapes, berries, walnuts | Varies by assay | [3] |

| Fisetin | Strawberries, apples, persimmons | >200 (in some assays) | [2] |

| Apigenin | Chamomile, parsley, celery | Varies by assay | [3] |

| Kaempferol | Tea, broccoli, grapefruit | Varies by assay | [3] |

Table 2: IC50 Values of Alkaloids against DNA Topoisomerase II

| Alkaloid | Natural Source(s) | Topo II IC50 (µM) | Reference(s) |

| Evodiamine | Evodia rutaecarpa | 78.81 | [4] |

| Neoamphimedine | Marine sponge (Xestospongia sp.) | Varies by assay | [5] |

| Amphimedine | Marine sponge (Xestospongia sp.) | Varies by assay | [5] |

Table 3: IC50 Values of Terpenoids against DNA Topoisomerase II

| Terpenoid | Natural Source(s) | Topo II IC50 (µM) | Reference(s) |

| Etoposide (semi-synthetic) | Mayapple (Podophyllum peltatum) | Varies by assay | [6] |